molecular formula C22H21N3O6 B4966276 benzyl N-[1-(furan-2-ylmethylamino)-3-(4-nitrophenyl)-1-oxopropan-2-yl]carbamate

benzyl N-[1-(furan-2-ylmethylamino)-3-(4-nitrophenyl)-1-oxopropan-2-yl]carbamate

Cat. No.: B4966276
M. Wt: 423.4 g/mol
InChI Key: ZXFOFXCUKUCKPN-UHFFFAOYSA-N
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Description

Benzyl N-[1-(furan-2-ylmethylamino)-3-(4-nitrophenyl)-1-oxopropan-2-yl]carbamate is a complex organic compound that features a benzyl group, a furan ring, a nitrophenyl group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[1-(furan-2-ylmethylamino)-3-(4-nitrophenyl)-1-oxopropan-2-yl]carbamate typically involves multi-step organic reactions. One common route includes:

    Formation of the furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine under reductive amination conditions.

    Coupling with 4-nitrophenylacetic acid: The furan-2-ylmethylamine is then coupled with 4-nitrophenylacetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Formation of the carbamate: The resulting product is then reacted with benzyl chloroformate to form the final carbamate compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic conditions.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules like proteins and nucleic acids.

    Industrial Applications: Potential use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of benzyl N-[1-(furan-2-ylmethylamino)-3-(4-nitrophenyl)-1-oxopropan-2-yl]carbamate would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby inhibiting or modulating its activity. The furan ring and nitrophenyl group could interact with the active site of the target protein, while the carbamate moiety could form hydrogen bonds or other interactions to stabilize the binding.

Comparison with Similar Compounds

Similar Compounds

    Benzyl N-[1-(furan-2-ylmethylamino)-3-phenyl-1-oxopropan-2-yl]carbamate: Similar structure but without the nitro group, which could affect its reactivity and binding properties.

    Benzyl N-[1-(furan-2-ylmethylamino)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]carbamate: The methoxy group could provide different electronic properties compared to the nitro group.

    Benzyl N-[1-(furan-2-ylmethylamino)-3-(4-chlorophenyl)-1-oxopropan-2-yl]carbamate:

Uniqueness

The presence of the nitro group in benzyl N-[1-(furan-2-ylmethylamino)-3-(4-nitrophenyl)-1-oxopropan-2-yl]carbamate makes it unique compared to its analogs. The nitro group can participate in various chemical reactions, such as reduction to an amine, which can further be functionalized. This provides additional versatility in synthetic applications and potential biological activities.

Properties

IUPAC Name

benzyl N-[1-(furan-2-ylmethylamino)-3-(4-nitrophenyl)-1-oxopropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O6/c26-21(23-14-19-7-4-12-30-19)20(13-16-8-10-18(11-9-16)25(28)29)24-22(27)31-15-17-5-2-1-3-6-17/h1-12,20H,13-15H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFOFXCUKUCKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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